(Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
CAS No.: 476676-67-2
Cat. No.: VC5491690
Molecular Formula: C18H11N5O4S
Molecular Weight: 393.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476676-67-2 |
|---|---|
| Molecular Formula | C18H11N5O4S |
| Molecular Weight | 393.38 |
| IUPAC Name | (Z)-3-(2-nitroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C18H11N5O4S/c19-9-13(10-20-15-3-1-2-4-17(15)23(26)27)18-21-16(11-28-18)12-5-7-14(8-6-12)22(24)25/h1-8,10-11,20H/b13-10- |
| Standard InChI Key | HSQKMEPYWOVPRQ-RAXLEYEMSA-N |
| SMILES | C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₈H₁₁N₅O₄S, with a molecular weight of 393.38 g/mol . Its IUPAC name, (Z)-3-(2-nitroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects the stereochemistry (Z-configuration) and functional group arrangement . Key structural elements include:
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A thiazole ring substituted at position 4 with a 4-nitrophenyl group.
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An acrylonitrile moiety conjugated to the thiazole’s position 2.
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A 2-nitroanilino group linked via a double bond to the acrylonitrile carbon.
Table 1: Key Identifiers and Descriptors
| Property | Value |
|---|---|
| CAS No. | 476676-67-2 |
| SMILES | C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)N+[O-])N+[O-] |
| InChIKey | HSQKMEPYWOVPRQ-RAXLEYEMSA-N |
| PubChem CID | 7087863 |
The stereochemistry is critical for biological activity, as the Z-configuration optimizes spatial alignment for target binding.
Synthesis and Optimization Strategies
Organic Synthesis Approaches
The synthesis typically involves multi-step reactions:
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Thiazole Formation: Cyclization of thioureas with α-haloketones yields the 4-(4-nitrophenyl)thiazole intermediate.
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Acrylonitrile Coupling: A Knoevenagel condensation between the thiazole-aldehyde and 2-nitroaniline derivatives introduces the acrylonitrile group .
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Stereochemical Control: The Z-isomer is favored under polar aprotic solvents (e.g., DMF) due to stabilized transition states.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole cyclization | Thiourea, α-bromo-4-nitroacetophenone, EtOH | 65–70 |
| Knoevenagel reaction | 2-Nitroaniline, malononitrile, piperidine | 55–60 |
Catalytic and Microwave-Assisted Methods
Recent advances employ Cu-catalyzed intramolecular C–S bond formation and microwave-assisted cyclization to enhance efficiency . For example, microwave irradiation reduces reaction times from hours to minutes while improving yields by 15–20% .
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental solubility data remain limited, but computational predictions suggest:
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LogP: 3.2 ± 0.3 (indicating moderate lipophilicity).
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Aqueous solubility: <0.1 mg/mL at 25°C, necessitating DMSO or DMF for biological assays.
Thermal and Photolytic Stability
The compound degrades above 150°C, with nitro groups contributing to thermal sensitivity. Photolytic studies indicate rapid decomposition under UV light (λ = 254 nm), requiring storage in amber vials .
Biological Activity and Mechanism
Kinase Inhibition Profile
In screens against Alzheimer’s-related kinases, the compound showed micromolar activity against CLK1 (IC₅₀ = 4.2 μM) and DYRK1A (IC₅₀ = 5.8 μM) . The thiazole and acrylonitrile motifs are hypothesized to chelate kinase ATP-binding sites, while nitro groups modulate electron distribution for enhanced binding .
Comparative Analysis with Analogues
Table 3: Activity of Thiazole-Acrylonitrile Derivatives
| Compound | CLK1 IC₅₀ (μM) | DYRK1A IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| Target compound | 4.2 | 5.8 | 32–64 |
| 4-Methoxy-substituted analog | 8.1 | 9.3 | >128 |
| Unsubstituted thiazole | Inactive | Inactive | 64–128 |
The 4-nitrophenyl group at the thiazole’s position 4 is essential for kinase inhibition, while the 2-nitroanilino moiety enhances microbial membrane penetration .
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